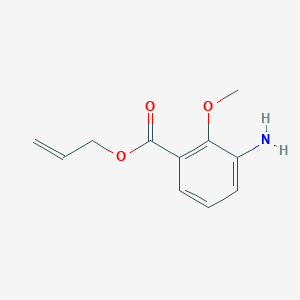
Allyl 3-amino-2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 3-amino-2-methoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the allyl motif, including Allyl 3-amino-2-methoxybenzoate. Research indicates that such compounds can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of signaling pathways : Compounds with allylic structures have been shown to suppress STAT3 signaling, which is often activated in cancer cells .
- Induction of oxidative stress : The presence of the allyl group may facilitate the generation of reactive oxygen species (ROS), leading to apoptosis via mitochondrial pathways .
A notable case study involved the examination of similar allyl derivatives that demonstrated significant cytotoxic effects against colon cancer cells (HCT-116) by promoting cell cycle arrest and apoptosis through modulation of pro-apoptotic proteins .
Targeting Mutant Proteins
Allyl derivatives have also been investigated for their ability to stabilize mutant proteins, particularly p53 mutants associated with various cancers. These compounds can selectively bind to mutant forms of p53, enhancing their stability and restoring their function as tumor suppressors. For instance, aminobenzothiazole derivatives have been shown to activate transcriptional programs linked to p53, leading to reduced viability in p53-mutant cancer cell lines .
Polymer Chemistry
In material science, this compound is being explored for its potential use as a monomer in polymer synthesis. The incorporation of allylic functionalities can enhance the properties of polymers, such as thermal stability and mechanical strength. Research has focused on developing polymers that exhibit improved biocompatibility for biomedical applications .
Case Studies and Research Findings
Propriétés
Numéro CAS |
153775-14-5 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
prop-2-enyl 3-amino-2-methoxybenzoate |
InChI |
InChI=1S/C11H13NO3/c1-3-7-15-11(13)8-5-4-6-9(12)10(8)14-2/h3-6H,1,7,12H2,2H3 |
Clé InChI |
MYVLUIMHXYCFFY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC=C1N)C(=O)OCC=C |
SMILES canonique |
COC1=C(C=CC=C1N)C(=O)OCC=C |
Synonymes |
Benzoic acid, 3-amino-2-methoxy-, 2-propenyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















